4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 315.32 g/mol. It is a metabolite of the agricultural fungicide Kresoxim-methyl, which is widely used in agriculture for its effectiveness against various fungal pathogens. The compound appears as a pale yellow solid and is slightly soluble in solvents like DMSO and methanol .
This compound is classified as a hazardous substance, with warnings indicating that it may be carcinogenic and very toxic to aquatic life .
These reactions are significant for modifying the compound's properties for specific applications, particularly in agrochemicals and pharmaceuticals.
As a metabolite of Kresoxim-methyl, 4-Hydroxy Kresoxim-methyl Carboxylic Acid retains some biological activities associated with fungicides. It exhibits antifungal properties by inhibiting fungal respiration through interference with mitochondrial electron transport chains. This mechanism makes it effective against various fungal pathogens affecting crops .
Additionally, its potential toxicity to aquatic organisms raises concerns regarding environmental safety and necessitates careful handling during agricultural applications.
The synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid typically involves:
These methods are crucial for producing the compound in sufficient purity for research and application purposes.
4-Hydroxy Kresoxim-methyl Carboxylic Acid has several applications, primarily in:
Interaction studies involving 4-Hydroxy Kresoxim-methyl Carboxylic Acid focus on its effects on various biological systems, particularly:
Understanding these interactions is vital for developing safer agricultural practices and mitigating ecological risks.
Several compounds share structural or functional similarities with 4-Hydroxy Kresoxim-methyl Carboxylic Acid. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Kresoxim-methyl | CHNO | Parent compound; widely used fungicide |
| Azoxystrobin | CHNO | Broad-spectrum fungicide; similar mode of action |
| Pyraclostrobin | CHNO | Fungicide with systemic properties |
| Trifloxystrobin | CHFNO | Effective against various fungal diseases |
4-Hydroxy Kresoxim-methyl Carboxylic Acid is unique due to its specific metabolic origin from Kresoxim-methyl, which imparts distinctive biological activity while also presenting significant environmental concerns regarding toxicity. Unlike other similar compounds that may have broader applications or different modes of action, this compound's specificity as a metabolite highlights its role in both agricultural efficacy and ecological impact assessments.
Strobilurin fungicides represent a class of synthetic compounds derived from natural products isolated from wood-decaying fungi, such as Strobilurus tenacellus and Oudemansiella mucida. These natural strobilurins (e.g., strobilurin A and B) were first identified in the 1970s and 1980s for their fungicidal properties, acting as quinone outside inhibitors (QoI) that disrupt mitochondrial respiration in fungi by targeting cytochrome bc1 complex (Complex III).
The synthetic optimization of these natural compounds led to the development of commercial strobilurin fungicides in the 1990s, including kresoxim-methyl and azoxystrobin. These compounds addressed limitations of natural strobilurins, such as photolability and short environmental persistence, through structural modifications. By 1996, strobilurins accounted for 23–25% of global fungicide sales, revolutionizing disease management in crops like cereals, fruits, and vegetables.
Kresoxim-methyl (CAS 143390-89-0), developed by BASF, was one of the first strobilurin fungicides commercialized in 1996. Its chemical structure includes a methoxyimino-acetic acid moiety linked to a 2-(2-methylphenoxy)methylbenzene group. Key features include:
Kresoxim-methyl’s efficacy against powdery mildew, scab, and rust diseases established it as a cornerstone in integrated pest management (IPM) strategies.
4-Hydroxy Kresoxim-methyl Carboxylic Acid (CAS 181373-11-5), designated as 490M9, is a primary metabolite of kresoxim-methyl. Its formation involves two key metabolic reactions:
This metabolite was first identified in rat and goat metabolism studies, where it accounted for 5–10% of total residues in urine and feces. Subsequent environmental studies confirmed its persistence in soil and water, with half-lives ranging from 38–131 days.
4-Hydroxy Kresoxim-methyl Carboxylic Acid holds critical importance in agricultural research due to its:
The International Union of Pure and Applied Chemistry nomenclature for this compound is (Z)-2-(2-((4-hydroxy-2-methylphenoxy)methyl)phenyl)-2-(methoxyimino)acetic acid [1]. This systematic name precisely describes the molecular architecture, indicating the Z-configuration of the methoxyimino group and the specific positioning of functional groups throughout the molecule. The nomenclature reflects the compound's complex structure, incorporating both the phenoxy ether linkage and the methoxyimino functionality that characterizes this strobilurin metabolite [1] [3].
4-Hydroxy Kresoxim-methyl Carboxylic Acid is known by several alternative names in scientific literature and commercial applications [15]. The compound is frequently identified as Kresoxim Metabolite 490M09, reflecting its role as a specific metabolite in the biotransformation pathway of the parent fungicide [15] [33]. Other recognized synonyms include Kresoxim-methyl Impurity 1, Kresoxim-methyl 490M09 in Methanol, and (EZ)-Kresoxim-4-hydroxy (free acid) [15]. In analytical chemistry contexts, it is commonly referred to as Kresoxim-methyl Metabolite M9 Standard, particularly in pesticide residue analysis applications [33]. The systematic chemical name 2-[(4-Hydroxy-2-Methylphenoxy)Methyl]-α-(MethoxyiMino)benzeneacetic Acid is also used in regulatory documentation [15].
The compound is registered with the Chemical Abstracts Service under the number 181373-11-5 [1] [3] [15]. The molecular formula is established as C17H17NO5 with a molecular weight of 315.32 grams per mole [1] [3] [5]. The International Chemical Identifier represents the compound as InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- [1] [5]. The corresponding InChI Key is HEMVDCDJEKCCCZ-VLGSPTGOSA-N [1] [5]. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N\OC)/C(=O)O [5] [9]. The compound is assigned the Molecular Design Limited number MFCD31563101 and the Food and Drug Administration Unique Ingredient Identifier ZIX3963B4E [15].
The molecular structure of 4-Hydroxy Kresoxim-methyl Carboxylic Acid consists of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a complex three-dimensional configuration [1] [3] [5]. The compound features two distinct aromatic ring systems connected through a phenoxy ether linkage. The primary structural backbone comprises a benzene ring substituted with a methoxyimino acetic acid moiety, linked via a methylene bridge to a 4-hydroxy-2-methylphenoxy group [1] [5]. The carboxylic acid functionality is directly attached to the carbon bearing the methoxyimino group, creating a α-methoxyimino carboxylic acid structure [1] [15]. The phenoxy ring system contains both a hydroxyl group at the para position and a methyl group at the ortho position relative to the ether oxygen [1] [15].
The molecule contains several critical functional groups that determine its chemical behavior and biological activity [1] [15]. The carboxylic acid group (C(=O)OH) is attached to the carbon bearing the methoxyimino functionality, providing acidic properties to the molecule [1] [25]. The methoxyimino group (C=N-OCH3) represents an oxime ether configuration with the methoxy substituent attached to the nitrogen atom [1] [22]. This functional group exhibits Z-stereochemistry, as indicated in the IUPAC nomenclature and structural representations [1] [23]. The phenoxy ether linkage (Aryl-O-CH2-aryl) connects the two aromatic ring systems through an oxygen bridge and a methylene spacer [1] [24]. A phenolic hydroxyl group is positioned para to the methyl substituent on the phenoxy ring, contributing to the compound's polarity and potential for hydrogen bonding interactions [1] [15]. The aromatic ring systems provide structural rigidity and contribute to the molecule's overall stability [1].
The compound exhibits specific stereochemical characteristics, primarily centered around the methoxyimino double bond configuration [1] [23]. The Z-configuration of the C=N bond in the methoxyimino group is indicated by the systematic nomenclature and confirmed by spectroscopic analysis [1] [22]. This geometric isomerism is significant because E and Z isomers of oxime compounds can exhibit different physical, chemical, and biological properties [23] [27]. The Z-isomer configuration places the methoxy group and the phenyl-substituted carbon on the same side of the double bond, creating specific spatial arrangements that influence molecular interactions [22] [23]. The energy barrier for E/Z interconversion in oxime compounds is typically around 200 kilojoules per mole, making spontaneous isomerization unlikely under normal conditions [23]. The stereochemical configuration affects the compound's stability, with intermolecular hydrogen bonding patterns differing between geometric isomers [23].
4-Hydroxy Kresoxim-methyl Carboxylic Acid shares fundamental structural elements with its parent compound kresoxim-methyl while displaying specific modifications that reflect its metabolic origin [11] [14] [19]. Both compounds contain the characteristic methoxyimino functionality that defines the strobilurin class of fungicides, maintaining the C=N-OCH3 group with Z-configuration [11] [19]. The phenoxy ether linkage connecting two aromatic ring systems through a methylene bridge remains intact in both structures [11] [14]. The primary structural difference lies in the replacement of the methyl ester group in kresoxim-methyl with a free carboxylic acid group in the metabolite [19] [32]. Additionally, the metabolite features a hydroxyl group at the para position of the phenoxy ring, which is absent in the parent compound [19] [32]. The parent compound kresoxim-methyl has the molecular formula C18H19NO4 with a molecular weight of 313.35 grams per mole, while the metabolite has the formula C17H17NO5 with a molecular weight of 315.32 grams per mole [11] [32]. The loss of the methyl group from the ester and the addition of the hydroxyl group account for this molecular weight difference [19] [32].
4-Hydroxy Kresoxim-methyl Carboxylic Acid represents a significant metabolite in the biotransformation pathway of kresoxim-methyl, designated as metabolite 490M09 in regulatory studies [13] [19] [32]. The formation of this metabolite involves two primary metabolic transformations from the parent compound [13] [19]. The first transformation is the hydrolytic cleavage of the methyl ester bond to form the free carboxylic acid, designated as metabolite 490M01 [13] [19] [32]. This ester hydrolysis is catalyzed by carboxylesterase enzymes and represents the primary and most rapid biotransformation step [19] [20]. The second transformation involves aromatic hydroxylation at the para position of the phenoxy ring, converting 490M01 to 490M09 [13] [19] [32]. This hydroxylation reaction is mediated by cytochrome P450 enzymes and represents a Phase I oxidative metabolism process [19] [20]. The metabolite 490M09 has been identified as one of the three major metabolites in animal metabolism studies, along with 490M01 and 490M02 [19] [32]. In goat metabolism studies, 490M09 accounted for significant percentages of total radioactive residues, particularly in milk where it represented 63% of the total radioactive residues [32]. The metabolite has also been detected in various tissues including muscle, liver, and kidney, indicating its systemic distribution following formation [32]. Plant metabolism studies have similarly identified 490M09 as a major metabolite in crops including apples, grapes, and wheat [18] [30]. The metabolic pathway leading to 490M09 formation represents a detoxification process, as the free carboxylic acid form typically exhibits reduced biological activity compared to the parent ester compound [20].
| Chemical Property | 4-Hydroxy Kresoxim-methyl Carboxylic Acid | Kresoxim-methyl (Parent) |
|---|---|---|
| Molecular Formula | C17H17NO5 [1] | C18H19NO4 [11] |
| Molecular Weight (g/mol) | 315.32 [1] | 313.35 [11] |
| Functional Groups | Carboxylic acid, phenolic OH [1] | Methyl ester [11] |
| CAS Number | 181373-11-5 [1] | 143390-89-0 [11] |
| Metabolite Code | 490M09 [15] | Parent compound [11] |
| Metabolic Step | Starting Compound | Product | Enzyme System | Reaction Type |
|---|---|---|---|---|
| Step 1 | Kresoxim-methyl | 490M01 | Carboxylesterase [19] | Ester hydrolysis [19] |
| Step 2 | 490M01 | 490M09 | Cytochrome P450 [19] | Aromatic hydroxylation [19] |
| Alternative | Kresoxim-methyl | 490M15 | Cytochrome P450 [19] | Direct hydroxylation [19] |
4-Hydroxy Kresoxim-methyl Carboxylic Acid exists as a solid under ambient conditions [1] [2]. The compound presents as a pale yellow to pale brown solid material, exhibiting a characteristic crystalline appearance typical of organic carboxylic acid derivatives [1]. The physical form is consistent with its molecular structure, which contains both aromatic and carboxyl functional groups that contribute to its solid-state properties.
The molecular formula of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is C₁₇H₁₇NO₅ [3] [1]. The compound has a molecular weight of 315.32 g/mol [3] [1], which places it within the typical range for pesticide metabolites and related organic compounds. The molecular structure contains seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting its complex aromatic structure with multiple functional groups including a carboxylic acid moiety and hydroxyl substituent.
Analytical characterization of 4-Hydroxy Kresoxim-methyl Carboxylic Acid has been accomplished using multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural identity of the compound, with spectroscopic data demonstrating conformity to the expected molecular structure [4]. Mass spectrometry analysis provides additional structural confirmation, with molecular ion peaks consistent with the calculated molecular weight [4]. High-Performance Liquid Chromatography (HPLC) analysis indicates a purity greater than 95%, with detection typically performed at 205 nm wavelength [4].
The compound's Chemical Abstracts Service (CAS) registry number is 181373-11-5 [3] [1], providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry (IUPAC) name is (2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid [5].
The melting point of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is approximately 132°C with decomposition [1]. This relatively high melting point is characteristic of organic compounds containing both aromatic rings and carboxylic acid functional groups, which typically exhibit strong intermolecular hydrogen bonding and van der Waals interactions.
Predictive computational modeling suggests a boiling point of 528.8±60.0°C at standard atmospheric pressure (760 mmHg) [6]. However, this value represents a theoretical prediction, as the compound likely undergoes thermal decomposition before reaching its theoretical boiling point, as indicated by the decomposition observed at the melting point.
4-Hydroxy Kresoxim-methyl Carboxylic Acid demonstrates chemical stability under normal storage and handling conditions [7]. The compound remains stable when stored at recommended temperatures between 2-8°C [8]. Under standard laboratory conditions, no hazardous decomposition products are anticipated [7]. The thermal stability profile indicates that the compound can be safely handled and stored without significant degradation when appropriate temperature controls are maintained.
The flash point is predicted to be 273.6±32.9°C [6], suggesting that the compound has relatively low volatility and minimal fire hazard under normal conditions. These thermal properties are consistent with the compound's structure and functional groups.
4-Hydroxy Kresoxim-methyl Carboxylic Acid exhibits limited solubility in commonly used organic solvents. The compound is slightly soluble in dimethyl sulfoxide (DMSO) [1], which is frequently used as a universal solvent for organic compounds in analytical applications. Similarly, the compound demonstrates slight solubility in methanol [1], indicating moderate polarity characteristics that allow for some interaction with polar protic solvents.
The aqueous solubility characteristics of 4-Hydroxy Kresoxim-methyl Carboxylic Acid can be inferred from its relationship to the parent compound kresoxim-methyl. The free acid form of related compounds typically demonstrates enhanced water solubility compared to their ester derivatives. For comparison, the parent kresoxim-methyl exhibits aqueous solubility of 2.00±0.08 mg/L at 20°C [9] [10], while its free acid metabolite shows significantly higher solubility at 91 mg/L at 20°C [9] [10].
While specific octanol-water partition coefficient data for 4-Hydroxy Kresoxim-methyl Carboxylic Acid was not identified in the literature, comparative data from the parent compound provides insight into the expected partitioning behavior. The parent kresoxim-methyl demonstrates a log Kow value of 3.40 at 25°C [9] [10], indicating significant lipophilicity. In contrast, the free acid form exhibits a dramatically reduced log Kow value of 0.15 at pH 7 and 20°C [9] [10], demonstrating the profound effect of carboxylic acid functionality on partition behavior.
Based on the structural similarity and presence of the carboxylic acid group in 4-Hydroxy Kresoxim-methyl Carboxylic Acid, this compound would be expected to exhibit relatively low lipophilicity and enhanced hydrophilicity compared to its parent ester compound. The presence of both the carboxylic acid moiety and the additional hydroxyl group would further increase the polar character and reduce the octanol-water partition coefficient.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₅ | - |
| Molecular Weight | 315.32 | g/mol |
| Physical State | Solid | - |
| Appearance | Pale Yellow to Pale Brown | - |
| Melting Point | ~132 (dec.) | °C |
| Boiling Point | 528.8±60.0 (predicted) | °C |
| Flash Point | 273.6±32.9 (predicted) | °C |
| Density | 1.2±0.1 (predicted) | g/cm³ |
| DMSO Solubility | Slightly soluble | - |
| Methanol Solubility | Slightly soluble | - |
| Vapor Pressure | 0.0±1.5 (predicted) | mmHg at 25°C |
| Storage Temperature | 2-8 | °C |
| Purity (HPLC) | >95% | - |